N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
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Properties
IUPAC Name |
N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-2-14-18-19-15-10-9-13(20-21(14)15)17-16(11-5-3-6-11)12-7-4-8-12/h9-12,16H,2-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRACUDUHGTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NC(C3CCC3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions
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Formation of the Triazolopyridazine Core
Starting Materials: 3-ethyl-1,2,4-triazole and 6-chloropyridazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
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Introduction of the Di(cyclobutyl)methyl Group
Starting Materials: The triazolopyridazine intermediate and di(cyclobutyl)methyl chloride.
Reaction Conditions: This alkylation reaction is typically performed in the presence of a strong base such as sodium hydride (NaH) in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives with potential changes in biological activity.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms that may exhibit different pharmacological properties.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents under mild heating.
Products: Substituted derivatives with varied functional groups.
Scientific Research Applications
N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:
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Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
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Biology
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Medicine
Anticancer Agent: Evaluated for its cytotoxic effects on various cancer cell lines.
Drug Development: Potential lead compound for the development of new anticancer drugs.
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Industry
Pharmaceuticals: Used in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as c-Met and Pim-1 kinases . These interactions inhibit the kinase activity, leading to:
Cell Cycle Arrest: Induction of cell cycle arrest at the S phase.
Apoptosis: Promotion of apoptosis through the activation of caspase-9 and inhibition of the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
N-[di(cyclobutyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other triazolopyridazine derivatives:
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Similar Compounds
N-[di(cyclopropyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Similar structure but with cyclopropyl groups instead of cyclobutyl.
N-[di(cyclohexyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Contains cyclohexyl groups, potentially altering its biological activity.
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Uniqueness
- The presence of cyclobutyl groups in this compound may confer unique steric and electronic properties, influencing its interaction with biological targets and its overall pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
